molecular formula C12H14O4 B188148 2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane CAS No. 5660-56-0

2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane

Cat. No. B188148
CAS RN: 5660-56-0
M. Wt: 222.24 g/mol
InChI Key: KFYUAUKBIGISTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane, commonly known as DPEPhos, is a type of ligand used in various chemical reactions. It is a bidentate phosphine ligand that has been shown to be effective in catalyzing various chemical reactions. In

Mechanism Of Action

DPEPhos acts as a bidentate ligand, coordinating with metal ions to form complexes. The metal-DPEPhos complexes then act as catalysts, facilitating various chemical reactions. The exact mechanism of action of DPEPhos in different reactions may vary, but it generally involves the activation of substrates and the stabilization of transition states.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of DPEPhos. However, it is known that DPEPhos is not intended for use as a drug and should not be administered to animals or humans. It is primarily used in chemical reactions and has no known physiological effects.

Advantages And Limitations For Lab Experiments

DPEPhos has several advantages as a ligand in chemical reactions. It is easy to synthesize and purify, and it has been shown to be effective in various reactions. However, DPEPhos also has limitations. It is not effective in all reactions, and its effectiveness may vary depending on the substrate and reaction conditions. Additionally, DPEPhos is sensitive to air and moisture, and it should be stored and handled carefully to prevent degradation.

Future Directions

There are several future directions for research on DPEPhos. One direction is to explore its application in new chemical reactions and its effectiveness compared to other ligands. Another direction is to investigate the mechanism of action of DPEPhos in different reactions, which may provide insights into the design of more effective catalysts. Additionally, research on the stability and handling of DPEPhos may lead to improvements in its synthesis and use in chemical reactions.

Synthesis Methods

The synthesis of DPEPhos involves the reaction of 4-bromo-1,3-dioxolane with 4-(1,3-dioxolan-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields DPEPhos as a white solid, which can be further purified using column chromatography.

Scientific Research Applications

DPEPhos has been widely used in various chemical reactions, including cross-coupling reactions, hydrogenation reactions, and C-H activation reactions. It has been shown to be effective in catalyzing these reactions, leading to high yields and selectivity. DPEPhos has also been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

properties

CAS RN

5660-56-0

Product Name

2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C12H14O4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2

InChI Key

KFYUAUKBIGISTN-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC=C(C=C2)C3OCCO3

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3OCCO3

Other CAS RN

5660-56-0

Origin of Product

United States

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